molecular formula C18H22ClN3O2 B10976304 2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-N-(furan-2-ylmethyl)acetamide

2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-N-(furan-2-ylmethyl)acetamide

Cat. No.: B10976304
M. Wt: 347.8 g/mol
InChI Key: IQNXRAJEXIHGCI-UHFFFAOYSA-N
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Description

2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-N-(furan-2-ylmethyl)acetamide is a synthetic organic compound with the molecular formula C18H22ClN3O2 and a molecular weight of 347.83918 g/mol This compound features a piperazine ring substituted with a 5-chloro-2-methylphenyl group and an acetamide group linked to a furan-2-ylmethyl moiety

Preparation Methods

The synthesis of 2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-N-(furan-2-ylmethyl)acetamide involves several steps. One common synthetic route includes the following steps:

    Formation of the Piperazine Intermediate: The piperazine ring is first substituted with the 5-chloro-2-methylphenyl group through a nucleophilic substitution reaction.

    Acetamide Formation: The intermediate is then reacted with furan-2-ylmethylamine to form the final acetamide compound.

Industrial production methods for this compound may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .

Chemical Reactions Analysis

2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-N-(furan-2-ylmethyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring and the furan moiety.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-N-(furan-2-ylmethyl)acetamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-N-(furan-2-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-N-(furan-2-ylmethyl)acetamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features, which confer unique chemical and biological properties.

Properties

Molecular Formula

C18H22ClN3O2

Molecular Weight

347.8 g/mol

IUPAC Name

2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-N-(furan-2-ylmethyl)acetamide

InChI

InChI=1S/C18H22ClN3O2/c1-14-4-5-15(19)11-17(14)22-8-6-21(7-9-22)13-18(23)20-12-16-3-2-10-24-16/h2-5,10-11H,6-9,12-13H2,1H3,(H,20,23)

InChI Key

IQNXRAJEXIHGCI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)CC(=O)NCC3=CC=CO3

Origin of Product

United States

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